4-(叔丁基)吡啶-2-胺

概述

描述

“4-(tert-Butyl)pyridin-2-amine” is an intermediate for the preparation of antiviral protease inhibitors .

Synthesis Analysis

An efficient method for the synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand has been developed. This short procedure is amenable to multi-gram scale synthesis and provides the target ligand in 64% overall yield .Molecular Structure Analysis

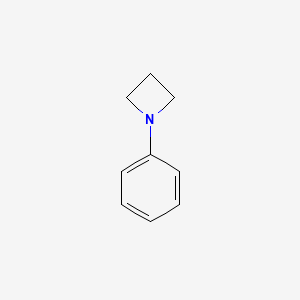

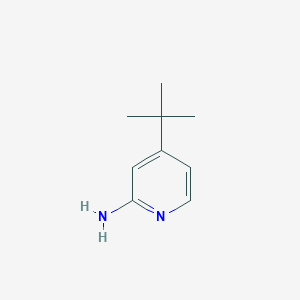

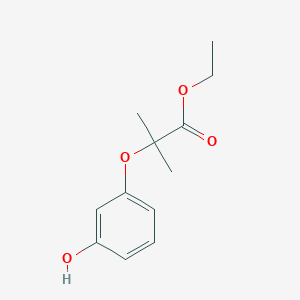

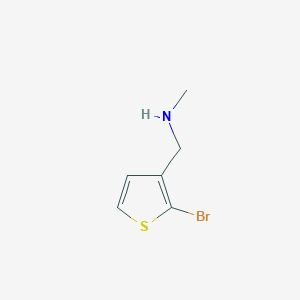

The molecular formula of “4-(tert-Butyl)pyridin-2-amine” is C9H14N2 .Chemical Reactions Analysis

The compound has been used in Ni-catalyzed reductive dimerization reactions and allylic defluorinative reductive cross-coupling reactions in the presence of Ni as a catalyst .Physical And Chemical Properties Analysis

The compound has a molecular weight of 150.221 Da. It has a density of 1.0±0.1 g/cm3, a boiling point of 261.6±28.0 °C at 760 mmHg, and a flash point of 135.9±11.2 °C. It has 2 H bond acceptors, 2 H bond donors, and 1 freely rotating bond .科学研究应用

催化与聚合

4-(叔丁基)吡啶-2-胺衍生物用于催化和聚合工艺。例如,由叔丁基(4-甲基-吡啶-2-基)胺合成的某些氨基吡啶配体在 Suzuki 交叉偶联反应和氢硅烷聚合中表现出显着的催化活性,表明其在化学合成和材料科学中的潜力 (Deeken 等人,2006 年)。

生物医学应用

在生物医学研究领域,4-(叔丁基)吡啶-2-胺衍生物显示出潜力。例如,它们已用于合成组胺 H4 受体配体,表明它们与药物开发和治疗干预相关 (Altenbach 等人,2008 年)。

作用机制

Target of Action

The primary target of 4-(tert-Butyl)pyridin-2-amine, also known as Probe II, is Sterol 14-alpha demethylase (CYP51) . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes .

Mode of Action

Probe II interacts with its target, CYP51, by binding to it . This interaction inhibits the enzyme’s activity, thereby disrupting the formation of ergosterol . The disruption in ergosterol biosynthesis leads to changes in the fungal cell membrane’s structure and function .

Biochemical Pathways

The inhibition of CYP51 disrupts the ergosterol biosynthesis pathway . Ergosterol is essential for maintaining the integrity and fluidity of fungal cell membranes. Its depletion leads to altered cell membrane properties, affecting the cell’s viability .

Pharmacokinetics

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of Probe II have been analyzed in silico .

Result of Action

The action of Probe II results in potent antifungal activity against Candida spp., including several multidrug-resistant strains . It exhibits minimum inhibitory concentration ranges from 4 to 16 µg/mL and minimum fungicidal concentration in the range 4‒32 µg/mL . These concentrations are sufficient to eliminate Candida spp .

安全和危害

未来方向

生化分析

Biochemical Properties

Similar compounds have been shown to interact with various enzymes and proteins . The nature of these interactions often involves the formation of hydrogen bonds or other non-covalent interactions, which can influence the activity of the target biomolecule .

Cellular Effects

Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to changes in enzyme activity or gene expression .

属性

IUPAC Name |

4-tert-butylpyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-9(2,3)7-4-5-11-8(10)6-7/h4-6H,1-3H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLQPELYFCPYKRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzoic acid, 4,4'-[1,2-ethanediylbis(oxy)]bis[3-methoxy-](/img/structure/B3189450.png)

![Ethyl 3-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B3189519.png)